A Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: Synthesis, Properties, and Applications
A Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-8-methoxy-2-methylquinoline is a polysubstituted quinoline derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position, makes it a versatile precursor for a wide range of more complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthesis protocol, key safety information, and its applications in the field of drug discovery.
Compound Identification and Nomenclature
Proper identification is critical for regulatory compliance, procurement, and scientific communication.
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Chemical Name: 4-Chloro-8-methoxy-2-methylquinoline[1]
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Molecular Formula: C₁₁H₁₀ClNO[1]
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Synonyms: 4-Chloro-8-methoxyquinaldine, 8-Methoxy-4-chloro-2-methyl quinoline[3]
Molecular Structure: The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.
Physicochemical and Spectral Properties
Understanding the physical and chemical properties is fundamental for designing experiments, choosing appropriate solvents, and ensuring proper storage conditions.
| Property | Value | Source(s) |
| Molecular Weight | 207.66 g/mol | [1][4] |
| Appearance | Solid, Crystalline | [5] |
| Melting Point | 80-85 °C | |
| Boiling Point | 308.8 ± 37.0 °C at 760 mmHg | [3] |
| Solubility | Information not widely available; likely soluble in organic solvents like DCM, Chloroform, and hot alcohols. | |
| Storage Temperature | 2-8°C, in a dry, well-ventilated place. | [3] |
Synthesis and Mechanistic Rationale
4-Chloro-8-methoxy-2-methylquinoline is typically synthesized from its corresponding 4-hydroxy precursor, 8-methoxy-2-methylquinolin-4-ol. The chlorination is a critical step that activates the 4-position for subsequent nucleophilic substitution reactions.
Synthesis Workflow Diagram
Caption: Synthesis pathway from starting materials to the final product.
Experimental Protocol: Two-Step Synthesis
This protocol is based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction followed by chlorination.[6][7]
Step 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol (Precursor)
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Principle (Expertise): This step utilizes the Conrad-Limpach synthesis. 2-Methoxyaniline first reacts with ethyl acetoacetate to form an enamine intermediate. At high temperatures, this intermediate undergoes thermal cyclization to form the quinolin-4-one ring system. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperature for efficient cyclization.
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Methodology:
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In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Heat the mixture gently (approx. 100-120°C) for 1-2 hours to form the intermediate ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. Water is evolved during this condensation.
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Add the reaction mixture slowly and carefully to a pre-heated high-boiling point solvent such as Dowtherm A (at ~250°C).
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Maintain the temperature for 30-60 minutes to drive the cyclization.
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Cool the mixture and dilute with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.
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Filter the solid, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
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Validation (Trustworthiness): The product, 8-methoxy-2-methylquinolin-4-ol (CAS 15644-89-0), can be characterized by ¹H NMR and melting point analysis to confirm its identity and purity before proceeding.[8][9]
Step 2: Chlorination to 4-Chloro-8-methoxy-2-methylquinoline
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Principle (Expertise): The hydroxyl group of the quinolin-4-one tautomer is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ acts as both the reagent and solvent in many cases. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.
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Methodology:
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Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.
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To a flask containing the dried 8-methoxy-2-methylquinolin-4-ol (1.0 eq), slowly add phosphorus oxychloride (POCl₃, 3-5 eq) at room temperature with stirring.
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Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This quenches the excess POCl₃. This is a highly exothermic process.
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Neutralize the acidic aqueous solution by slowly adding a base (e.g., solid sodium carbonate or concentrated ammonium hydroxide) until the pH is ~8-9.
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The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and dry under vacuum.
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Validation (Trustworthiness): The final product's identity and purity should be confirmed. A melting point of 80-85°C is expected. Further analysis by ¹H NMR, ¹³C NMR, and Mass Spectrometry will validate the structure.
Applications in Drug Discovery and Research
The 4-chloro substituent is an excellent leaving group, making this compound a key intermediate for introducing various functionalities at the 4-position of the quinoline ring via nucleophilic aromatic substitution (SₙAr).
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Antimalarial Drug Synthesis: The 4-aminoquinoline scaffold is the backbone of famous antimalarial drugs like Chloroquine and Amodiaquine. 4-Chloro-8-methoxy-2-methylquinoline can be used to synthesize novel analogs by reacting it with various amines.
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Kinase Inhibitors: The quinoline core is a "privileged scaffold" in medicinal chemistry and is found in numerous kinase inhibitors used in oncology.[10][11] The methoxy and methyl groups can provide specific steric and electronic interactions within the kinase active site, while the 4-position allows for the attachment of side chains to target specific regions of the ATP-binding pocket.[12]
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Organic Synthesis: It serves as a versatile starting material for creating libraries of substituted quinolines for high-throughput screening in drug discovery programs.
Safety and Handling
It is imperative to handle this chemical with care, following established laboratory safety protocols.
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GHS Hazard Classification:
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Signal Word: Danger[2]
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Precautionary Statements:
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P264: Wash hands and exposed skin thoroughly after handling.[2][5]
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P270: Do not eat, drink or smoke when using this product.[2][3]
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P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
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P405: Store locked up.[2]
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P501: Dispose of contents/container to an approved waste disposal plant.[2][5]
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Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[2][5]
References
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4-CHLORO-8-METHOXY-2-METHYLQUINOLINE | CAS 64951-58-2 . Matrix Fine Chemicals. [Link]
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4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 . PubChem. [Link]
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MSDS of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate . Capot Chemical. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]
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4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 . PubChem. [Link]
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4-Chloro-8-methoxy-2-methylquinoline (64951-58-2) Precursors . Molbase. [Link]
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CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE . HETEROCYCLES, Vol. 82, No. 1, 2010. [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . ResearchGate. [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . Atlantis Press. [Link]
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8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 . PubChem. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]
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